N-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)cyclohexanecarboxamide
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)cyclohexanecarboxamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to increase the levels of endocannabinoids in the body.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. N-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)cyclohexanecarboxamide has also been investigated for its potential use in the treatment of drug addiction and neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)cyclohexanecarboxamide acts by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, N-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)cyclohexanecarboxamide increases the levels of endocannabinoids in the body, which can produce a range of physiological and behavioral effects. Endocannabinoids are known to modulate pain, inflammation, mood, and cognition, among other functions.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)cyclohexanecarboxamide has been shown to increase the levels of anandamide in the brain and peripheral tissues, which can produce analgesic and anti-inflammatory effects. N-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)cyclohexanecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, N-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)cyclohexanecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)cyclohexanecarboxamide has several advantages for use in scientific research. It is a highly selective inhibitor of FAAH, which allows for the specific modulation of endocannabinoid signaling. N-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)cyclohexanecarboxamide has also been shown to have a favorable safety profile in preclinical studies. However, N-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)cyclohexanecarboxamide has some limitations for use in lab experiments. It has limited solubility in water, which can make it difficult to administer in vivo. In addition, N-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)cyclohexanecarboxamide has a short half-life in vivo, which can limit its duration of action.
Zukünftige Richtungen
For the study of N-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)cyclohexanecarboxamide include investigating its use in combination with other therapies, developing more potent and selective FAAH inhibitors, and improving drug delivery systems.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)cyclohexane-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-26-17-9-10-18(20(15-17)28-3)24-22(25)23(12-6-5-7-13-23)16-8-11-19(27-2)21(14-16)29-4/h8-11,14-15H,5-7,12-13H2,1-4H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTGUFLSYCLRSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2(CCCCC2)C3=CC(=C(C=C3)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.